molecular formula C23H31N3OS B3790509 7-(4-isopropylbenzyl)-2-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane

7-(4-isopropylbenzyl)-2-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane

Cat. No.: B3790509
M. Wt: 397.6 g/mol
InChI Key: BDZJFMQHKPFFGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the isopropylbenzyl group might be introduced through a Friedel-Crafts alkylation, while the thiazole ring might be formed through a Hantzsch thiazole synthesis. The diazaspirodecane ring could potentially be formed through a ring-closing metathesis or a similar cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiazole ring and the diazaspirodecane ring would likely contribute significantly to the compound’s three-dimensional structure .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the carbonyl group, which is typically quite reactive. The thiazole ring might also participate in various reactions, particularly if it is substituted with electron-withdrawing or electron-donating groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its overall size, the presence of polar functional groups, and the nature of its constituent atoms .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential applications. For example, if it shows promising biological activity, it could be developed into a new drug .

Properties

IUPAC Name

(4-methyl-1,3-thiazol-5-yl)-[9-[(4-propan-2-ylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3OS/c1-17(2)20-7-5-19(6-8-20)13-25-11-4-9-23(14-25)10-12-26(15-23)22(27)21-18(3)24-16-28-21/h5-8,16-17H,4,9-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDZJFMQHKPFFGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N2CCC3(C2)CCCN(C3)CC4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(4-isopropylbenzyl)-2-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane
Reactant of Route 2
Reactant of Route 2
7-(4-isopropylbenzyl)-2-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane
Reactant of Route 3
Reactant of Route 3
7-(4-isopropylbenzyl)-2-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane
Reactant of Route 4
Reactant of Route 4
7-(4-isopropylbenzyl)-2-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane
Reactant of Route 5
Reactant of Route 5
7-(4-isopropylbenzyl)-2-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane
Reactant of Route 6
Reactant of Route 6
7-(4-isopropylbenzyl)-2-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane

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